molecular formula C10H14O3 B2481763 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid CAS No. 2490400-65-0

4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid

Cat. No.: B2481763
CAS No.: 2490400-65-0
M. Wt: 182.219
InChI Key: FZTOFJPDGBUGHQ-UHFFFAOYSA-N
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Description

4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid (CAS 2490400-65-0) is a high-purity sp³-rich chemical building block designed for advanced research applications. With a molecular formula of C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol , this compound belongs to the valuable class of bicyclo[2.1.1]hexanes. These structures are recognized as compact, saturated modules that are playing an increasingly important role in the development of novel bio-active compounds . The unique three-dimensional spirocyclic architecture of this carboxylic acid provides exceptional rigidity and vectors for derivatization, making it an ideal scaffold for exploring novel sp³-rich chemical space in medicinal chemistry. It is particularly useful for creating saturated isosteres and conformationally restricted analogs aimed at improving the physicochemical and pharmacological properties of lead molecules . This product is provided for non-human research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8-5-9(6-8,7(11)12)10(13-8)3-2-4-10/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTOFJPDGBUGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to form the spirocyclic structure. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process, resulting in the formation of the desired bicyclic compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires precise control of reaction conditions, including temperature, light intensity, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • The compound serves as a versatile building block in organic synthesis, particularly in the development of spirocyclic compounds. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including cycloaddition and functional group modifications.

Synthetic Routes

  • The synthesis typically involves a [2+2] cycloaddition reaction using photochemistry to generate the spirocyclic structure. Reaction conditions often include ultraviolet light to initiate this process, ensuring high yield and purity of the final product.

Biological Applications

Enzyme-Substrate Interactions

  • The compound's spirocyclic structure makes it valuable for studying enzyme-substrate interactions and protein-ligand binding. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, stabilizing these interactions and potentially modulating enzyme activity .

Therapeutic Potential

  • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. For instance, in vitro evaluations have shown that certain spirocyclic compounds can inhibit the growth of Gram-positive bacteria, indicating potential applications in drug development .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid can be utilized in the production of specialty chemicals with unique properties. Its ability to undergo various chemical transformations allows for the creation of advanced materials that may have applications in pharmaceuticals, agrochemicals, and polymers.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of various derivatives of this compound against several bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Research focused on the interaction between this compound and specific enzymes revealed that its structural characteristics allow it to fit into enzyme active sites effectively. This interaction was shown to inhibit enzyme activity, suggesting potential therapeutic applications in treating diseases linked to enzyme dysfunctions .

Summary Table of Applications

Field Application Details
ChemistryBuilding block for synthesisUsed in creating more complex spirocyclic compounds
BiologyEnzyme-substrate interactionsValuable for studying protein-ligand binding mechanisms
IndustryProduction of specialty chemicalsUtilized in creating advanced materials with unique properties
TherapeuticsAntimicrobial propertiesExhibits potential as a lead compound for new antibiotic development

Mechanism of Action

The mechanism by which 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing these interactions .

Comparison with Similar Compounds

Structural Analogues with Bicyclo[2.1.1]hexane Systems

Compound Name Molecular Formula Key Structural Differences Applications/Synthesis Highlights
4-(Hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid C9H12O5 Oxetane replaces cyclobutane; hydroxymethyl substituent Used in peptide mimetics; synthesized via epoxide ring-opening .
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C8H12O3 Dimethyl groups at C3; lacks spiro junction Intermediate for strained hydrocarbons .
rac-(1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane C10H12O Furan substituent; no carboxylic acid Explored in agrochemicals .

Key Observations :

  • The spiro junction in the target compound enhances rigidity compared to non-spiro analogues like 3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.
  • Substituent flexibility : Hydroxymethyl or furyl groups alter solubility and bioactivity .

Spirocyclic Compounds with Alternative Ring Systems

Compound Name Molecular Formula Key Structural Differences Applications/Synthesis Highlights
(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid C9H10O3 Bicyclo[3.1.0]hexane with cyclopropane Investigated in natural product synthesis; synthesized via carbene insertion .
Nigramide R (tetrasubstituted cyclobutane) Not provided Cyclobutane without spiro linkage; dimeric structure Cytotoxic activity; synthesized via oxidative dimerization .
Aquatolide (bicyclo[5.1.1]nonane + bicyclo[2.1.1]hexane) C15H20O3 Dual bicyclo systems; natural product Total synthesis via biomimetic [2+2] photocycloaddition .

Key Observations :

  • Ring strain : Bicyclo[2.1.1]hexane systems exhibit higher strain than bicyclo[3.1.0]hexane, influencing reactivity and stability .

Biological Activity

4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid is a unique compound characterized by its spirocyclic structure, which may confer distinctive biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • CAS Number : 2490400-65-0
  • Molecular Formula : C_{12}H_{16}O_3

The spirocyclic nature of the compound suggests potential interactions with various biological targets due to its unique three-dimensional arrangement.

Anticancer Properties

Research indicates that compounds with similar structural motifs may exhibit anticancer activity. A study focused on sigma receptor modulators, which are known to influence cancer cell proliferation, highlighted the potential of spirocyclic compounds in targeting sigma receptors (S1R and S2R) involved in cancer pathways. Specifically, compounds that modulate these receptors have shown promise in exerting antiproliferative effects on various cancer cell lines .

Study Compound Biological Activity Cell Line Tested
Rui et al. (2024)RC-106Anticancer activity via sigma receptor modulationVarious cancer cell lines

Neuroprotective Effects

Preliminary findings suggest that the compound may also exhibit neuroprotective properties. Sigma receptor agonists are recognized for their neuroprotective and neuroplastic effects, which could be relevant for developing therapies for neurodegenerative diseases . The specific mechanisms through which this compound operates remain to be fully elucidated.

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its interaction with sigma receptors may play a crucial role in mediating its effects:

  • Sigma Receptor Interaction : Modulation of sigma receptors can lead to changes in intracellular signaling pathways that affect cell survival and proliferation.
  • Antiproliferative Effects : The ability to inhibit cancer cell growth through receptor modulation suggests a promising avenue for therapeutic development.

Case Studies and Research Findings

Several case studies have explored the potential applications of compounds structurally related to this compound:

  • Sigma Receptor Modulators : Research has demonstrated that compounds targeting sigma receptors can induce apoptosis in cancer cells and provide neuroprotection against oxidative stress.
  • Structural Activity Relationship (SAR) Studies : SAR studies have identified key structural features that enhance binding affinity to sigma receptors, paving the way for the design of more potent derivatives.

Q & A

Q. What are the primary synthetic strategies for constructing the bicyclo[2.1.1]hexane core in 4-methyl-3-oxaspiro derivatives?

The bicyclo[2.1.1]hexane scaffold can be synthesized efficiently via photochemical [2+2] cycloaddition reactions. A modular approach involves using ketone-bearing precursors (e.g., bicyclo[2.1.1]hexane-2-carboxylates) to generate 1,2-disubstituted derivatives under mild photoirradiation conditions. Post-cycloaddition derivatization, such as oxidation or functional group interconversion, enables access to sp³-rich chemical space. This method is scalable and adaptable for introducing diverse substituents .

Q. How can researchers validate the structural integrity of 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid after synthesis?

Structural validation requires a combination of advanced spectroscopic and crystallographic techniques:

  • 1H iterative Full Spin Analysis (HiFSA) : Resolves complex NMR resonances to confirm stereochemistry and bonding patterns .
  • X-ray crystallography : Provides unambiguous confirmation of the bicyclo[2.1.1]hexane geometry and spiro-cyclobutane connectivity .
  • Retro-aldol reactions : Used to validate regioselectivity in cases of ambiguous cycloaddition outcomes .

Advanced Research Questions

Q. How does the replacement of ortho-substituted benzene with bicyclo[2.1.1]hexane affect physicochemical properties in drug design?

Bicyclo[2.1.1]hexane serves as a bioisostere for ortho-substituted benzene, altering key properties:

  • Solubility : Increases by 3–6× in compounds like conivaptan and lomitapide due to reduced aromaticity and enhanced hydrogen bonding potential .
  • Lipophilicity : Decreases by 0.7–1.2 logP units, as calculated via computational models (e.g., cLogP), though experimental logD values remain comparable in most cases .
  • Metabolic stability : Variable effects; improved stability in conivaptan analogs (CLint reduced from 31 to 12 μL min⁻¹ mg⁻¹) but decreased stability in agrochemicals like bixafen (t1/2 reduced by 3×) .

Q. What experimental approaches resolve contradictions in regioselectivity during [2+2] photocycloadditions to form bicyclo[2.1.1]hexane systems?

Regioselectivity challenges arise with functionalized alkenes, often yielding bicyclo[2.2.0]hexanes instead of the desired [2.1.1] systems. Solutions include:

  • Substituent engineering : Electron-withdrawing groups on the alkene favor cross-cycloaddition (e.g., cyano or ester groups) .
  • Stereochemical analysis : Retro-aldol cleavage of adducts confirms regiochemistry, supported by NOESY and HSQC NMR .
  • Lactate-based precursors : Stabilize transition states to enforce [2.1.1] selectivity, achieving >90% yield in model systems .

Q. How do computational methods support the design of bicyclo[2.1.1]hexane-containing compounds for improved metabolic stability?

Computational tools are critical for optimizing metabolic profiles:

  • cLogP/logD prediction : Identifies lipophilicity trends to balance solubility and membrane permeability .
  • Docking studies : Evaluate interactions with cytochrome P450 enzymes to predict metabolic hotspots .
  • In vitro assays : Microsomal stability tests (e.g., human liver microsomes) validate computational predictions and guide structural refinements .

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